molecular formula C7H9BrF3N B14862932 4-(Bromomethyl)-6,6,6-trifluorohexanenitrile

4-(Bromomethyl)-6,6,6-trifluorohexanenitrile

Cat. No.: B14862932
M. Wt: 244.05 g/mol
InChI Key: HSIDQHQFFXDCRC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-6,6,6-trifluorohexanenitrile is an organic compound characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a nitrile group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-6,6,6-trifluorohexanenitrile typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane or acetone under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a pipeline reactor. This method ensures efficient mixing and consistent reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-6,6,6-trifluorohexanenitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include primary amines and secondary amines.

Scientific Research Applications

4-(Bromomethyl)-6,6,6-trifluorohexanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6,6,6-trifluorohexanenitrile involves its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesisThe trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-6,6,6-trifluorohexanenitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of fluorinated compounds and other specialty chemicals.

Properties

Molecular Formula

C7H9BrF3N

Molecular Weight

244.05 g/mol

IUPAC Name

4-(bromomethyl)-6,6,6-trifluorohexanenitrile

InChI

InChI=1S/C7H9BrF3N/c8-5-6(2-1-3-12)4-7(9,10)11/h6H,1-2,4-5H2

InChI Key

HSIDQHQFFXDCRC-UHFFFAOYSA-N

Canonical SMILES

C(CC(CC(F)(F)F)CBr)C#N

Origin of Product

United States

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